4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile
Overview
Description
4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxo group, along with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile typically involves the reaction of 5-methyl-2-oxo-1(2H)-pyridine with a suitable benzonitrile derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridine derivative is coupled with a halogenated benzonitrile under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzonitrile moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrile group.
Major Products Formed
Oxidation: 4-(5-Carboxy-2-oxo-1(2H)-pyridinyl)benzonitrile.
Reduction: 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzamide: Similar structure but with an amide group instead of a nitrile.
4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzoic acid: Contains a carboxyl group instead of a nitrile.
4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzylamine: Features an amine group instead of a nitrile.
Uniqueness
4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is unique due to its combination of a pyridine ring with a benzonitrile moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(5-methyl-2-oxopyridin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-2-7-13(16)15(9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNLAKNPHZNQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659294 | |
Record name | 4-(5-Methyl-2-oxopyridin-1(2H)-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198411-34-5 | |
Record name | 4-(5-Methyl-2-oxopyridin-1(2H)-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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